![molecular formula C19H24N2O6S B1269480 (2,5-Dioxopyrrolidin-1-yl) 3-Benzylsulfanyl-2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoat CAS No. 85097-54-7](/img/structure/B1269480.png)
(2,5-Dioxopyrrolidin-1-yl) 3-Benzylsulfanyl-2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its role in peptide synthesis and protein modification due to its unique structural features, including the presence of a benzylsulfanyl group and an N-hydroxysuccinimide ester moiety.
Wissenschaftliche Forschungsanwendungen
(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a protected L-cysteine derivative in peptide synthesis, facilitating the incorporation of S-benzylcysteine residues.
Protein Modification: The NHS ester functionality allows for the conjugation with proteins, introducing benzyl thiol groups for further modification.
Drug Development: The compound is investigated for its potential in developing new therapeutic agents, particularly in the field of cancer research.
Bioconjugation: It is used in bioconjugation techniques to link biomolecules for various analytical and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the Benzylsulfanyl Group: The thiol group of L-cysteine is reacted with benzyl bromide to form the benzylsulfanyl derivative.
Coupling with N-Hydroxysuccinimide (NHS) Ester: The protected amino acid derivative is then coupled with N-hydroxysuccinimide ester to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar steps as described above, with optimization for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester moiety facilitates nucleophilic substitution reactions, allowing the compound to couple with various nucleophiles, such as amines and thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines and thiols, typically under mild basic conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Peptide Conjugates: When reacted with peptides, the compound forms stable amide bonds, resulting in peptide conjugates.
Free Amine Derivatives: Deprotection of the Boc group yields free amine derivatives, which can be further modified.
Wirkmechanismus
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate involves its ability to form stable covalent bonds with nucleophiles. The NHS ester moiety reacts with primary amines to form amide bonds, while the benzylsulfanyl group can participate in thiol-disulfide exchange reactions. These reactions are crucial for its role in peptide synthesis and protein modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another NHS ester-containing compound used in protein-protein interaction studies.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A hybrid compound with anticonvulsant properties.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is unique due to its combination of a benzylsulfanyl group and an NHS ester moiety, which provides versatility in peptide synthesis and protein modification. Its ability to form stable covalent bonds with nucleophiles makes it a valuable tool in various biochemical applications.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSSLLYGMLXNIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318723 |
Source


|
| Record name | (2,5-dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85097-54-7 |
Source


|
| Record name | NSC334325 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,5-dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

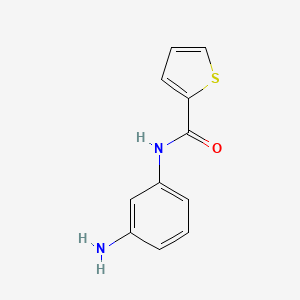
![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)
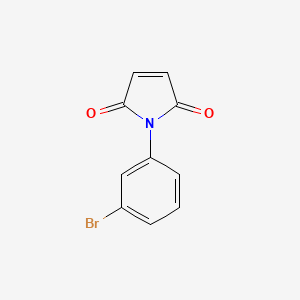
![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)
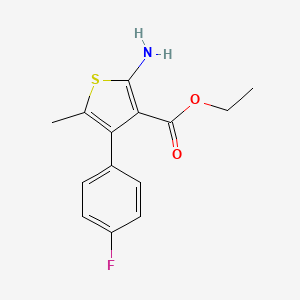
![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1269422.png)

![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)
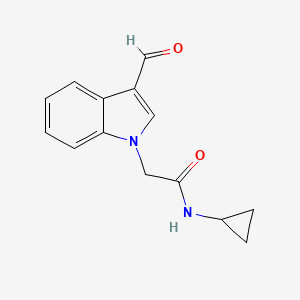
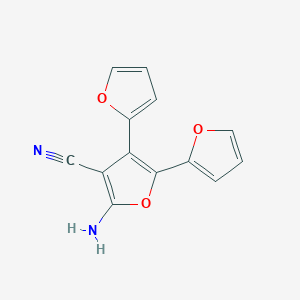
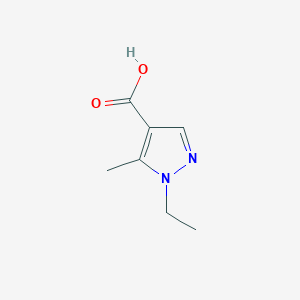
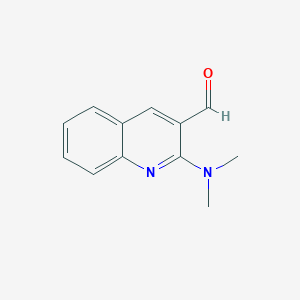
![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)
